3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic Acid
Description
3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen core substituted with various functional groups, making it a molecule of interest for various scientific applications.
Properties
IUPAC Name |
3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-13-14(2)16(4)22(17(5)15(13)3)12-30-23-10-8-20-18(6)21(9-11-24(27)28)26(29)31-25(20)19(23)7/h8,10H,9,11-12H2,1-7H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUHLMVIOJIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Substitution Reactions:
Ether Formation: The methoxy group is introduced via a Williamson ether synthesis, where the phenol group reacts with an alkyl halide in the presence of a base.
Final Coupling: The propanoic acid side chain is attached through a coupling reaction, such as the use of a Grignard reagent followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromenyl derivatives. For instance, a series of compounds derived from similar structures have shown promising results against various cancer cell lines. The synthesized derivatives exhibited significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Case Study:
A study involving the synthesis of related chromenyl compounds demonstrated their effectiveness in inhibiting cancer cell growth. The experimental setup involved treating MCF-7 cells with varying concentrations of the synthesized compounds and assessing cell viability through MTT assays. The results indicated a dose-dependent response, suggesting the potential of these compounds as anticancer agents.
Material Science Applications
Antioxidant Properties
Chromene derivatives are known for their antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively. This property is particularly relevant in the development of dietary supplements and functional foods.
Case Study:
A comparative analysis was conducted on various chromene derivatives to evaluate their antioxidant activity using DPPH radical scavenging assays. The findings revealed that certain derivatives exhibited significantly higher antioxidant activity compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid would depend on its specific application. In biological systems, it may exert effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress. The molecular targets could include enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Similar Compounds
4,7,8-trimethoxy-3,5-dimethyl-chromen-2-one: Another chromen derivative with similar structural features.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally similar in terms of aromaticity and functional group diversity.
Uniqueness
What sets 3-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the pentamethylphenyl group, in particular, could influence its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
3-[4,8-Dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoic acid is a complex organic compound that belongs to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromen structure followed by various substitutions to introduce the dimethyl and methoxy groups. While specific synthetic pathways for this compound are not extensively documented in the current literature, similar chromen derivatives have been synthesized using methods such as:
- Condensation Reactions : Utilizing aldehydes and ketones to form the chromen backbone.
- Substitution Reactions : Introducing methoxy and methyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that compounds within the chromen family often exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that similar compounds can reduce oxidative stress in cellular models.
Anticancer Properties
Chromene derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms including:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in diseases where inflammation plays a significant role.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
